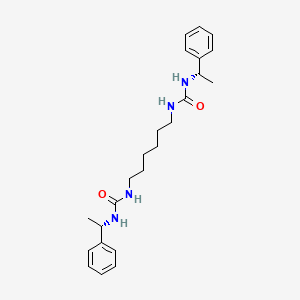
Urea, N,N''-1,6-hexanediylbis(N'-((1S)-1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is a synthetic organic compound characterized by its unique structure, which includes a hexanediyl backbone and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) typically involves the reaction of hexanediamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving hexanediamine in a suitable solvent such as dichloromethane.
- Adding phenylethyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry
In chemistry, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the development of new biochemical assays.
Medicine
In medicine, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used as an additive in the production of polymers and resins. Its unique properties can enhance the mechanical strength and thermal stability of these materials.
作用机制
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) involves its interaction with specific molecular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-octadecyl]urea
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is unique due to its specific phenylethyl groups, which confer distinct hydrophobic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
1356931-39-9 |
|---|---|
分子式 |
C24H34N4O2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
1-[(1S)-1-phenylethyl]-3-[6-[[(1S)-1-phenylethyl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H34N4O2/c1-19(21-13-7-5-8-14-21)27-23(29)25-17-11-3-4-12-18-26-24(30)28-20(2)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H2,25,27,29)(H2,26,28,30)/t19-,20-/m0/s1 |
InChI 键 |
OTHUDWXXFBTNND-PMACEKPBSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)N[C@@H](C)C2=CC=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NC(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


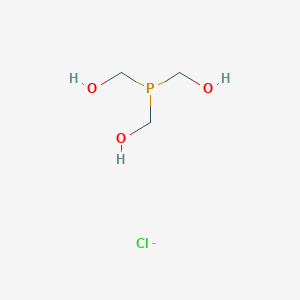
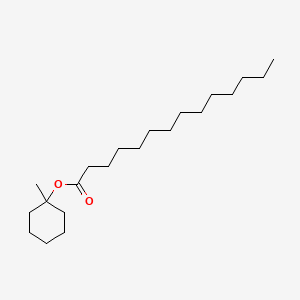
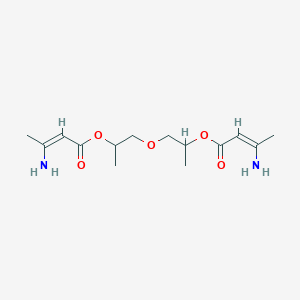
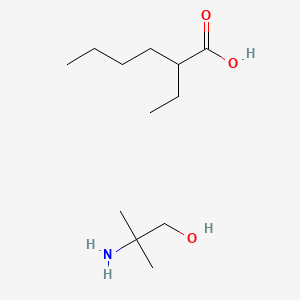

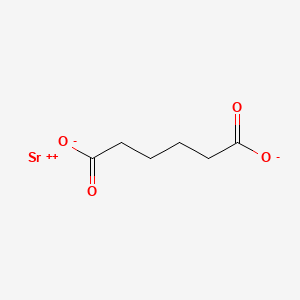
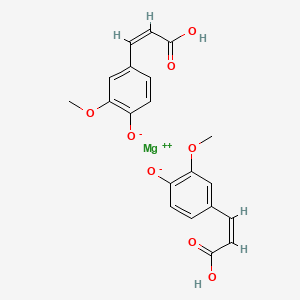
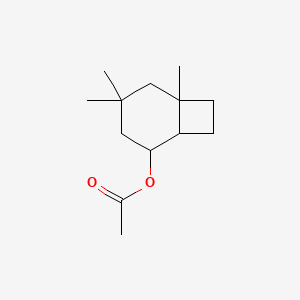

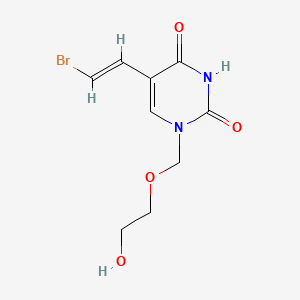
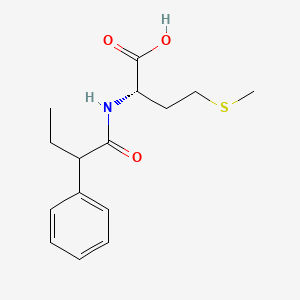
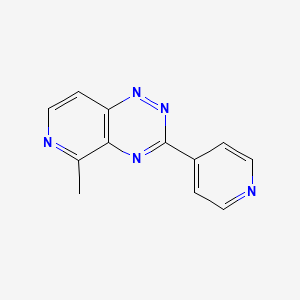

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
